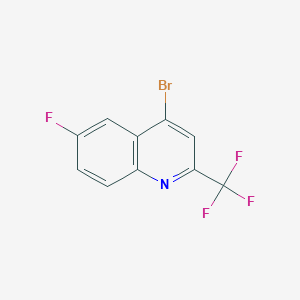

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives like 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline typically involves strategic functionalization and cyclization reactions. A reported methodology involves the use of Buchwald–Hartwig amination for the introduction of aryl or heteroaryl groups, starting from bromo-trifluoromethyl-quinolines and heteroarylamines, yielding compounds with significant yields. This process underscores the importance of palladium-catalyzed cross-coupling reactions in synthesizing complex quinoline derivatives (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a quinoline core, with substituents that influence their chemical behavior and physical properties. Structural and computational studies, including Hirshfeld surface analysis and DFT calculations, provide insights into the molecule's stability, electronic, and optical properties, revealing interactions such as intramolecular hydrogen bonds and π-π interactions. These interactions are crucial for understanding the compound's behavior in various environments (Babashkina & Safin, 2022).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, attributed to the reactive sites provided by the substituents on the quinoline core. The presence of bromo, fluoro, and trifluoromethyl groups offers multiple sites for nucleophilic substitution, cross-coupling reactions, and further functionalization. These chemical properties enable the synthesis of a wide array of compounds for different applications, demonstrating the versatility of quinoline derivatives in synthetic chemistry (Marull & Schlosser, 2004).

Applications De Recherche Scientifique

Regioflexibility in Functionalization

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline has been used as a model substrate to explore regiochemical exhaustive functionalization reactions. These reactions were carried out using trimethylsilyl entities and iodine atoms as auxiliary substituents. This study demonstrated the ability to generate organolithium intermediates and remove protective groups without impairing the bromine atom at the 4-position, showcasing the compound's utility in complex chemical synthesis (Marull & Schlosser, 2004).

Synthesis of Derivatives

The compound has been utilized in the synthesis of various derivatives. For example, it has been involved in the conversion of Et 4,4,4-trifluoroacetoacetate into 4-trifluoromethyl-2-quinolinones, which were then transformed into 2-bromo-4-(trifluoromethyl)quinolines. These derivatives were further elaborated into a range of compounds including 4-trifluoromethyl-2-quinolinecarboxylic acids and bromoquinolines, demonstrating the compound's versatility in synthetic organic chemistry (Lefebvre, Marull & Schlosser, 2003).

Exploration of Steric Pressure

In a study exploring steric pressure, this compound and its isomers were used to understand how different substituents influence deprotonation reactions. This research provided insights into the effects of molecular crowding and the role of substituents in dictating reaction pathways in organic chemistry (Schlosser et al., 2006).

Antibiotic Synthesis

This compound has been a key building block in the synthesis of antibiotics. A study showcased a practical and scalable route for the synthesis of halogenated quinoline derivatives, highlighting its significant role in antimicrobial drug discovery (Flagstad et al., 2014).

Synthesis of Biomolecular Binding Properties

This compound has been involved in the synthesis of new series of quinolines via the Buchwald–Hartwig amination. The resulting quinolines exhibited photophysical properties suggesting potential applications in biomolecular binding, further emphasizing the compound's utility in the development of new materials with specific optical properties (Bonacorso et al., 2018).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is often used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

As an intermediate in organic synthesis , its interaction with its targets would depend on the specific reactions it is used in.

Biochemical Pathways

It is known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that it could affect pathways involving carbon–carbon bond formation.

Result of Action

Given its use as an intermediate in organic synthesis , its effects would likely depend on the specific reactions it is involved in.

Action Environment

It is worth noting that in the context of suzuki–miyaura coupling, the reaction conditions are exceptionally mild and functional group tolerant .

Propriétés

IUPAC Name |

4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZGVHLYCHYQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301346 | |

| Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31009-33-3 | |

| Record name | 31009-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline a valuable building block in organic synthesis?

A1: This specific quinoline derivative possesses a unique arrangement of halogen substituents, making it a versatile starting material for further functionalization. The research paper highlights its use in "regiochemically exhaustive functionalization reactions." [] This means that researchers can selectively replace specific halogen atoms (bromine and fluorine) with other chemical groups, ultimately leading to a diverse range of novel compounds.

Q2: What is the significance of using trimethylsilyl groups and iodine atoms in reactions with this compound?

A2: The research paper by [] indicates that trimethylsilyl groups and iodine atoms serve as crucial "protective groups" during synthesis. These groups temporarily replace specific hydrogen atoms on the quinoline ring, allowing for controlled reactions with organolithium reagents. Importantly, these protecting groups can be easily removed without affecting the bromine atom at the 4-position, which remains available for further transformations. This strategy grants chemists precise control over the molecule's reactivity and enables the creation of complex structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)

![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)

![2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1267070.png)